(R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE chemical properties
(R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE chemical properties
An In-depth Technical Guide to (R)-1-CBZ-3-(HYDROXYMETHYL)PIPERIDINE: Properties, Synthesis, and Applications
Introduction
(R)-1-CBZ-3-(hydroxymethyl)piperidine is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a versatile synthetic building block, it incorporates several key structural features: a stereochemically defined piperidine core, a stable carbobenzyloxy (Cbz) protecting group on the nitrogen atom, and a primary alcohol functional group. The piperidine scaffold is a privileged structure, frequently found in a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2][3] The specific (R)-enantiomer allows for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), which is critical for optimizing drug efficacy and minimizing potential side effects.[3]
This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, reactivity, and applications of (R)-1-CBZ-3-(hydroxymethyl)piperidine, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of (R)-1-CBZ-3-(hydroxymethyl)piperidine are crucial for its handling, reaction setup, and purification. The Cbz group imparts significant molecular weight and lipophilicity compared to the unprotected piperidine, while the hydroxymethyl group provides a site for hydrogen bonding.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| CAS Number | 160706-61-6 | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 59-60 °C (for the racemate) | [1] |
| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [1][5] |
| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Soluble in methanol and dimethylformamide (DMF) | [6] |
| Storage | 2-8 °C, in a dry, well-ventilated place | [1][7] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of (R)-1-CBZ-3-(hydroxymethyl)piperidine. The following table summarizes the expected characteristic signals.
| Technique | Expected Peaks / Signals |
| ¹H NMR | δ ~7.3 ppm (m, 5H, Ar-H of Cbz); δ ~5.1 ppm (s, 2H, -CH₂-Ph of Cbz); δ ~3.5 ppm (m, 2H, -CH₂OH); δ 1.2-4.2 ppm (m, 9H, piperidine ring protons and -OH) |
| ¹³C NMR | δ ~155 ppm (C=O of carbamate); δ ~137 ppm (Ar-C, quat.); δ ~128 ppm (Ar-CH); δ ~67 ppm (-CH₂-Ph); δ ~65 ppm (-CH₂OH); δ ~25-50 ppm (piperidine ring carbons) |
| IR (cm⁻¹) | ~3400 cm⁻¹ (broad, O-H stretch); ~3000-2850 cm⁻¹ (C-H stretch); ~1680-1700 cm⁻¹ (C=O stretch, carbamate) |
| MS (ESI-TOF) | m/z [M+H]⁺ calculated for C₁₄H₂₀NO₃⁺: 250.1438; found ~250.14 |
Synthesis, Reactivity, and Strategic Applications
The utility of (R)-1-CBZ-3-(hydroxymethyl)piperidine stems from the orthogonal reactivity of its functional groups. The Cbz group provides robust protection for the nitrogen, allowing for selective manipulation of the hydroxymethyl group, while its facile removal under specific conditions reveals the secondary amine for further elaboration.
Synthetic Pathway
A common and reliable method for preparing this compound is through the stereoselective reduction of the corresponding carboxylic acid, (R)-1-Cbz-piperidine-3-carboxylic acid. This precursor can be obtained via chiral resolution of the racemic acid.[8] The reduction of the carboxylic acid to the primary alcohol can be achieved using various reducing agents, with borane complexes being particularly effective.
Caption: Synthetic workflow for (R)-1-CBZ-3-(hydroxymethyl)piperidine.
Core Reactivity
The molecule's design allows for a logical sequence of synthetic transformations. The hydroxyl group can be modified first, followed by the deprotection of the nitrogen, or vice versa, depending on the synthetic target. This strategic flexibility is paramount in multi-step syntheses of complex pharmaceutical agents.[1]
Caption: Key reaction pathways for functional group transformation.
Applications in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational properties and its ability to engage in key interactions with biological targets.[2] The introduction of a chiral center, as in (R)-1-CBZ-3-(hydroxymethyl)piperidine, allows for the exploration of stereospecific binding, which can dramatically enhance biological activity and selectivity while improving pharmacokinetic properties.[3]
This building block is frequently employed in the synthesis of:
-
Central Nervous System (CNS) Agents: The piperidine motif is common in analgesics, antipsychotics, and other neuroactive compounds where it can interact with receptors and transporters in the brain.[1][2]
-
Peptidomimetics: The rigid, yet conformationally flexible piperidine core can serve as a structural mimic of peptide turns, leading to more stable and orally bioavailable drug candidates.[2]
-
Chiral Ligands and Catalysts: Beyond direct use in APIs, the well-defined stereochemistry makes it a valuable component in the design of chiral ligands for asymmetric catalysis.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. While comprehensive toxicity data is not available, related compounds and standard laboratory practice dictate the following precautions.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[7][10] Handle in a well-ventilated area or a chemical fume hood.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[1][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Experimental Protocols
The following protocols are representative examples of the synthesis and subsequent deprotection of the title compound.
Protocol 1: Synthesis via Reduction of Carboxylic Acid
Objective: To synthesize (R)-1-CBZ-3-(hydroxymethyl)piperidine from (R)-1-Cbz-piperidine-3-carboxylic acid.
Materials:
-
(R)-1-Cbz-piperidine-3-carboxylic acid
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Dissolve (R)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane tetrahydrofuran complex solution (approx. 1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-1-CBZ-3-(hydroxymethyl)piperidine as a pure solid.
Protocol 2: Cbz Deprotection via Hydrogenolysis
Objective: To remove the Cbz protecting group to yield (R)-3-(hydroxymethyl)piperidine.
Materials:
-
(R)-1-CBZ-3-(hydroxymethyl)piperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve (R)-1-CBZ-3-(hydroxymethyl)piperidine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol % by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (usually 2-4 hours). The byproduct, toluene, can also be observed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield (R)-3-(hydroxymethyl)piperidine. The product is often used directly without further purification.
References
- N-Cbz-(3-hydroxymethyl)piperidine. MySkinRecipes.
- (R)-1-BOC-3-(Hydroxymethyl)
- SAFETY D
- (R)-1- BOC -3-(Hydroxymethyl)piperazine 278788-66-2. Sigma-Aldrich.
- SAFETY D
- Piperidine Safety D
- 3-Hydroxy-1-methylpiperidine. Apollo Scientific.
- n-Cbz-3-hydroxypiperidine. PubChem, NIH.
- Supplementary Inform
- (R)-1-Cbz-3-(hydroxyMethyl)piperidine [ 160706-61-6 ]. Chemsigma.
- 1-N-Cbz-3-hydroxy-piperidine. ChemShuttle.
- Piperidine. SpectraBase.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine. Sigma-Aldrich.
- Preparation method of (R)-3-Boc-aminopiperidine.
- 3-(Hydroxymethyl)piperidine. LookChem.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source not available].
- Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum. ChemicalBook.
- (S-1-Boc-3-(hydroxymethyl)piperidine. Chem-Impex.
- 1-Cbz-4-hydroxymethylpiperidine CAS#: 122860-33-7. ChemicalBook.
- 1-(3-hydroxypropyl)piperidine. Sigma-Aldrich.
- The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- tert-Butyl 3-(hydroxymethyl)
- (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97%. Fisher Scientific.
- 1-N-Cbz-hydroxymethyl-piperidine. Oakwood Chemical.
- 1-N-Cbz-4-hydroxymethyl-piperidine. Santa Cruz Biotechnology.
- 3-Piperidinol, 1-methyl-. PubChem, NIH.
- N-Methylpiperidine. ChemicalBook.
Sources
- 1. N-Cbz-(3-hydroxymethyl)piperidine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 160706-61-6 (R)-1-Cbz-3-(hydroxyMethyl)piperidine [chemsigma.com]
- 5. 1-Cbz-4-hydroxymethylpiperidine CAS#: 122860-33-7 [m.chemicalbook.com]
- 6. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 9. n-Cbz-3-hydroxypiperidine | C13H17NO3 | CID 561665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
| |
